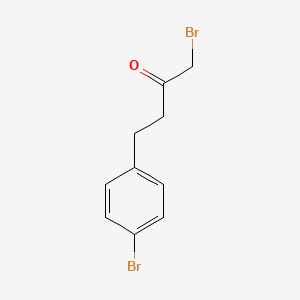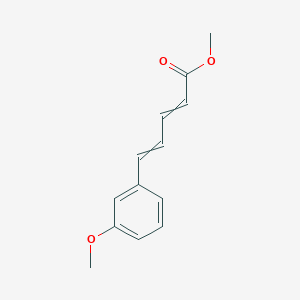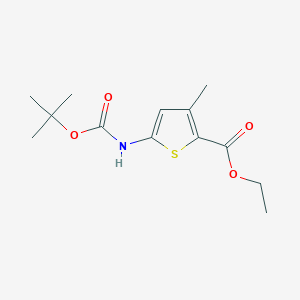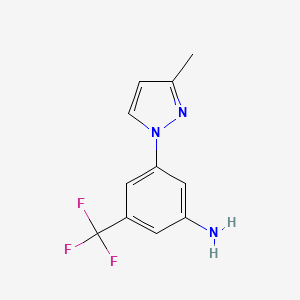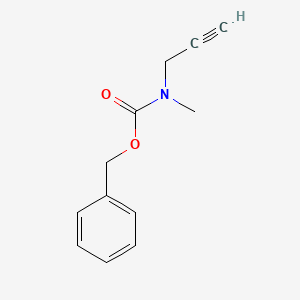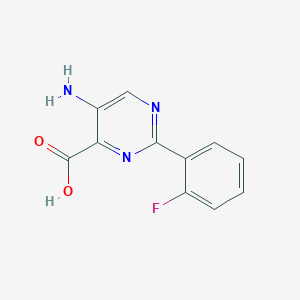![molecular formula C18H20N2O4 B8475330 ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B8475330.png)
ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate
描述
Ethyl 3-(cyclopropanecarbonyl)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a cyclopropanecarbonyl group, a 4-methoxybenzyl group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the cyclopropanecarbonyl group: This step involves the reaction of the pyrazole intermediate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-methoxybenzyl group: This can be done via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
Ethyl 3-(cyclopropanecarbonyl)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its unique structural features might make it useful in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound could be used as a probe or tool in biological research to study enzyme interactions or cellular processes.
作用机制
The mechanism of action of ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropanecarbonyl and 4-methoxybenzyl groups could play roles in binding to these targets, while the pyrazole ring might be involved in the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
Ethyl 3-(cyclopropanecarbonyl)-1H-pyrazole-4-carboxylate: Lacks the 4-methoxybenzyl group, which might affect its binding properties and reactivity.
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate: Lacks the cyclopropanecarbonyl group, potentially altering its stability and interaction with molecular targets.
Ethyl 3-(cyclopropanecarbonyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a benzyl group, which could influence its chemical properties and applications.
Uniqueness
Ethyl 3-(cyclopropanecarbonyl)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the cyclopropanecarbonyl and 4-methoxybenzyl groups distinguishes it from other similar compounds, potentially enhancing its utility in various research and industrial contexts.
属性
分子式 |
C18H20N2O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
ethyl 3-(cyclopropanecarbonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-3-24-18(22)15-11-20(19-16(15)17(21)13-6-7-13)10-12-4-8-14(23-2)9-5-12/h4-5,8-9,11,13H,3,6-7,10H2,1-2H3 |
InChI 键 |
KKBGZSRVIORKRM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(N=C1C(=O)C2CC2)CC3=CC=C(C=C3)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
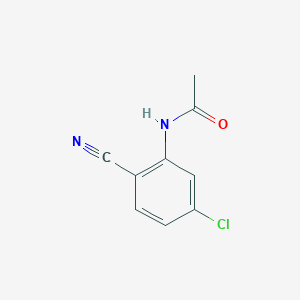

![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)
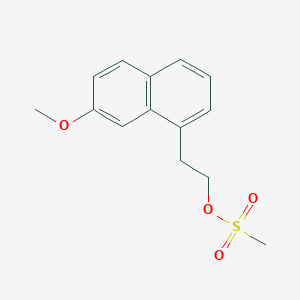
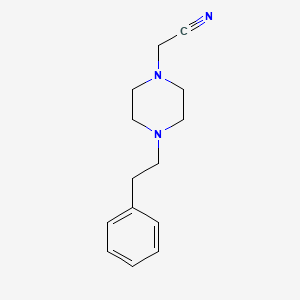
![(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol](/img/structure/B8475288.png)
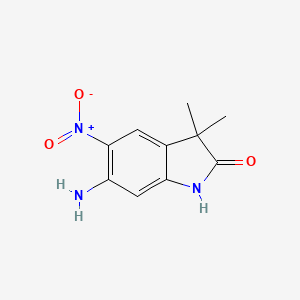
![(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)
